5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1,4-Isoquinolinedione
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Isopropoxy-N-((1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the isopropoxy group and the sulfonamide moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-propan-2-yloxy-N-(1,2,3,4-tetrahydroisoquinolin-4-ylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)24-16-7-17(12-20-11-16)25(22,23)21-10-15-9-19-8-14-5-3-4-6-18(14)15/h3-7,11-13,15,19,21H,8-10H2,1-2H3 |
InChI Key |
BLTLTPSIXFLMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)S(=O)(=O)NCC2CNCC3=CC=CC=C23 |
Origin of Product |
United States |
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